Glabralide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glabralide B is a natural product isolated from the Southeast Asian medicinal herb Sarcandra glabra. This compound is structurally related to other natural products that exhibit anti-HIV activity .
Preparation Methods
Chemical Reactions Analysis
Glabralide B undergoes various chemical reactions, including:
Oxidation: This reaction can be mediated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions, such as bromination, are facilitated by reagents like bromine or N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can lead to the formation of ortho-brominated derivatives .
Scientific Research Applications
Glabralide B has several scientific research applications:
Chemistry: It serves as a model compound for studying synthetic routes and reaction mechanisms.
Industry: While not yet widely used industrially, its unique chemical structure makes it a subject of interest for developing new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Glabralide B exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in immune modulation and inflammation . Further research is needed to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Glabralide B is structurally related to other natural products with anti-HIV activity, such as rhuscholide A and denudalide . These compounds share similar biosynthetic pathways and chemical structures but differ in their specific biological activities and therapeutic potentials. The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits .
Properties
Molecular Formula |
C21H26O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-propan-2-ylidene-1-benzofuran-2-one |
InChI |
InChI=1S/C21H26O3/c1-13(2)7-6-8-15(5)9-10-16-11-17(22)12-18-19(14(3)4)21(23)24-20(16)18/h7,9,11-12,22H,6,8,10H2,1-5H3/b15-9+ |
InChI Key |
KQFVFCDBRJGIPU-OQLLNIDSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.